ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of an indole core, a dihydroisoquinoline moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the isoquinoline structure.
Esterification: The carboxylic acid group on the indole can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Hydroxypropoxy Substitution: The hydroxypropoxy group can be introduced via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The hydroxypropoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s structural features suggest potential pharmacological activities, such as enzyme inhibition or receptor modulation. It could be explored as a lead compound in drug discovery programs targeting various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound might influence signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1H-indole-3-carboxylate: Similar structure but lacks the 1,2-dimethyl substitution on the indole ring.
Methyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both the indole and dihydroisoquinoline moieties provides a rich platform for exploring various chemical transformations and biological activities.
Properties
IUPAC Name |
ethyl 5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-4-30-25(29)24-17(2)26(3)23-10-9-21(13-22(23)24)31-16-20(28)15-27-12-11-18-7-5-6-8-19(18)14-27/h5-10,13,20,28H,4,11-12,14-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPOTXLSGDRCON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCC4=CC=CC=C4C3)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.